5-Bromo-N-isobutyl-4-methyl-2-pyridinamine
Overview
Description
Scientific Research Applications
Corrosion Inhibition
5-Bromo-N-isobutyl-4-methyl-2-pyridinamine derivatives have been studied for their corrosion inhibition properties. A study by El-Lateef et al. (2015) investigated the use of Schiff bases, including derivatives of 5-Bromo-N-isobutyl-4-methyl-2-pyridinamine, as corrosion inhibitors for carbon steel in acidic media containing chloride. The results showed that these compounds are effective corrosion inhibitors, with their efficiency increasing with the inhibitor concentration (El-Lateef et al., 2015).
Synthesis of Novel Derivatives
Gulraiz Ahmad et al. (2017) focused on the synthesis of novel pyridine derivatives using 5-Bromo-N-isobutyl-4-methyl-2-pyridinamine via a Suzuki cross-coupling reaction. These derivatives were evaluated for their anti-thrombolytic, biofilm inhibition, and haemolytic activities, indicating potential applications in various biological fields (Ahmad et al., 2017).
Crystal Structure and Antitumor Activity
Zhou et al. (2015) synthesized and analyzed the stereostructures of 5-Bromo-N-isobutyl-4-methyl-2-pyridinamine enantiomers. The study explored the crystal structures and their influence on PI3Kα kinase inhibition and anticancer activity. This highlights the potential pharmaceutical applications of these compounds (Zhou et al., 2015).
Antiviral Activity
Research by Hocková et al. (2003) involved the creation of 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, featuring derivatives of 5-Bromo-N-isobutyl-4-methyl-2-pyridinamine. These compounds showed significant inhibitory activity against retrovirus replication in cell culture, suggesting their potential in antiviral therapies (Hocková et al., 2003).
Optical, DNA, and Antimicrobial Studies
A study by Vural and Kara (2017) focused on the spectroscopic characterization of derivatives of 5-Bromo-N-isobutyl-4-methyl-2-pyridinamine, examining their optical properties, DNA interaction, and antimicrobial activities. This research provides insights into the versatile applications of these compounds in biophysical and biochemical research (Vural & Kara, 2017).
Energy Transfer in DNA
Lillicrap and Fielden (1971) studied the effect of 5-bromouracil, a compound structurally related to 5-Bromo-N-isobutyl-4-methyl-2-pyridinamine, on energy transfer in DNA and related model systems. The study provides insights into the molecular interactions and effects of brominated pyrimidines in DNA, which can be extrapolated to similar compounds like 5-Bromo-N-isobutyl-4-methyl-2-pyridinamine (Lillicrap & Fielden, 1971).
Safety And Hazards
properties
IUPAC Name |
5-bromo-4-methyl-N-(2-methylpropyl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2/c1-7(2)5-12-10-4-8(3)9(11)6-13-10/h4,6-7H,5H2,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXDKFPCTEGIRDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)NCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-N-isobutyl-4-methyl-2-pyridinamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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